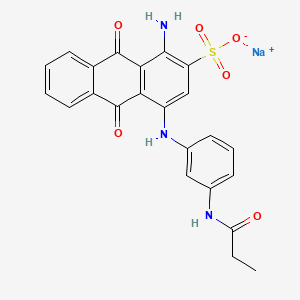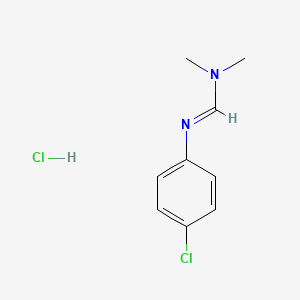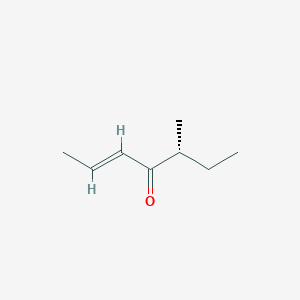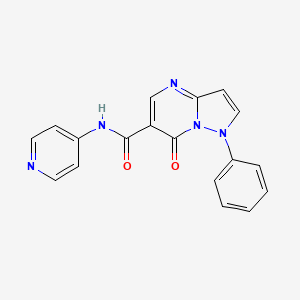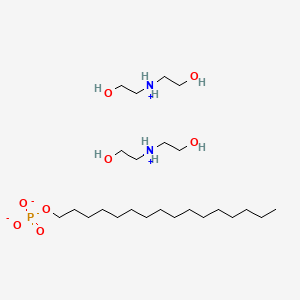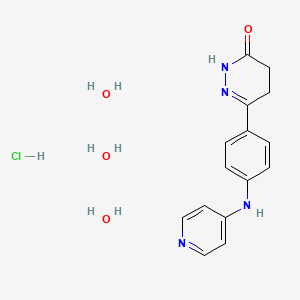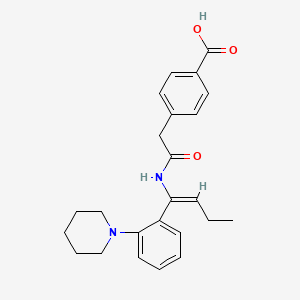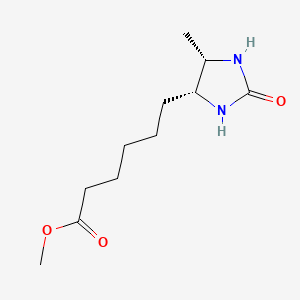
Desthiobiotin methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Desthiobiotin methyl ester: is a derivative of desthiobiotin, a non-sulfur containing analog of biotin. It is characterized by the presence of a methyl ester group, which modifies its chemical properties and potential applications. This compound is often used in biochemical research due to its ability to bind to biotin-binding proteins with high specificity but lower affinity compared to biotin.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of desthiobiotin methyl ester typically involves the esterification of desthiobiotin. One common method includes dissolving desthiobiotin in a suitable solvent, such as methanol, and then adding a catalytic amount of an acid, such as sulfuric acid, to facilitate the esterification reaction. The reaction mixture is then heated under reflux conditions to complete the esterification process .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired purity level .
Analyse Chemischer Reaktionen
Types of Reactions: Desthiobiotin methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield desthiobiotin and methanol.
Substitution Reactions: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis typically involves heating the ester with a strong acid, such as hydrochloric acid, in the presence of water.
Substitution Reactions: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under appropriate conditions.
Major Products Formed:
Hydrolysis: Desthiobiotin and methanol.
Substitution Reactions: Depending on the nucleophile used, various substituted desthiobiotin derivatives can be formed.
Wissenschaftliche Forschungsanwendungen
Chemistry: Desthiobiotin methyl ester is used in affinity chromatography for the purification of biotin-binding proteins. Its lower affinity for biotin-binding proteins compared to biotin allows for easier elution of target proteins under mild conditions .
Biology: In biological research, this compound is used for protein labeling and detection. It can be used to tag proteins with a biotin-like group, facilitating their isolation and study .
Medicine: this compound is used in diagnostic assays, such as enzyme-linked immunosorbent assays (ELISAs), where it serves as a labeling reagent for the detection of specific biomolecules .
Industry: In industrial applications, this compound is used in the production of biotinylated products and as a reagent in various biochemical processes .
Wirkmechanismus
Desthiobiotin methyl ester exerts its effects by binding to biotin-binding proteins, such as streptavidin and avidin. The binding affinity is lower than that of biotin, which allows for easier elution of the bound proteins under mild conditions. This property is particularly useful in affinity purification techniques, where the goal is to isolate target proteins without denaturing them .
Vergleich Mit ähnlichen Verbindungen
Biotin: A sulfur-containing analog with a higher binding affinity for biotin-binding proteins.
Desthiobiotin: The non-methylated form of desthiobiotin methyl ester, also used in affinity purification.
NHS-Biotin: A biotin derivative used for labeling proteins with a higher binding affinity.
Uniqueness: this compound is unique due to its lower binding affinity compared to biotin, which allows for the gentle elution of biotin-binding proteins. This property makes it particularly useful in applications where maintaining the native state of the protein is crucial .
Eigenschaften
CAS-Nummer |
6020-51-5 |
|---|---|
Molekularformel |
C11H20N2O3 |
Molekulargewicht |
228.29 g/mol |
IUPAC-Name |
methyl 6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanoate |
InChI |
InChI=1S/C11H20N2O3/c1-8-9(13-11(15)12-8)6-4-3-5-7-10(14)16-2/h8-9H,3-7H2,1-2H3,(H2,12,13,15)/t8-,9+/m0/s1 |
InChI-Schlüssel |
VFHYOHZGJXDMKX-DTWKUNHWSA-N |
Isomerische SMILES |
C[C@H]1[C@H](NC(=O)N1)CCCCCC(=O)OC |
Kanonische SMILES |
CC1C(NC(=O)N1)CCCCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



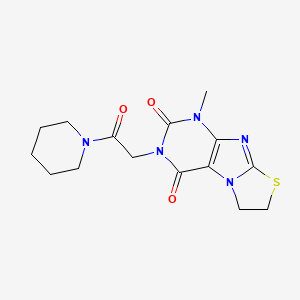
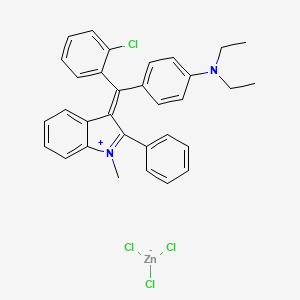
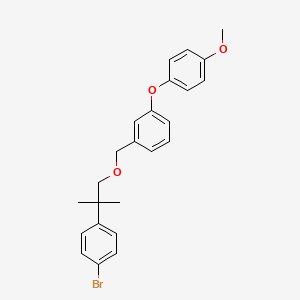
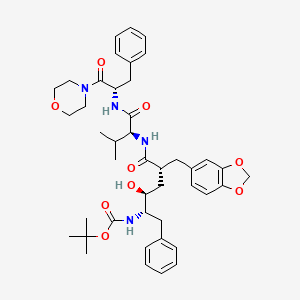
![ethyl N-[N-[2-(2,6-dichlorophenyl)acetyl]carbamimidoyl]carbamate](/img/structure/B12774873.png)
